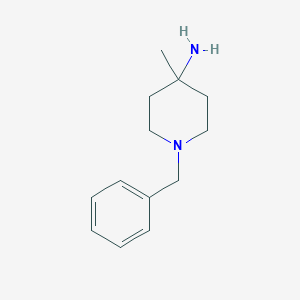

1-Benzyl-4-methylpiperidin-4-amine

Descripción general

Descripción

1-Benzyl-4-methylpiperidin-4-amine is a chemical compound with the molecular formula C13H20N2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .

Métodos De Preparación

The synthesis of 1-Benzyl-4-methylpiperidin-4-amine can be achieved through several routes. One common method involves the N-acylation of 3-amino-4-methylpyridine, followed by quaternization using benzyl halide. The quaternized product is then partially reduced using sodium borohydride in methanol or water. The partially reduced product undergoes hydrolysis to form 1-Benzyl-4-methylpiperidin-3-one, which is then subjected to reductive amination using methanolic methylamine in the presence of titanium (IV) isopropoxide .

Análisis De Reacciones Químicas

1-Benzyl-4-methylpiperidin-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents. Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation

Aplicaciones Científicas De Investigación

1-Benzyl-4-methylpiperidin-4-amine has numerous applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Medicine: It is involved in the development of pharmaceutical compounds with potential therapeutic effects.

Industry: It is used in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of 1-Benzyl-4-methylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

1-Benzyl-4-methylpiperidin-4-amine can be compared with other similar compounds, such as:

1-Benzyl-N-methylpiperidin-4-amine: Similar in structure but with a different substitution pattern.

1-Benzyl-4-(methylamino)piperidine: Another derivative with a similar core structure.

(1-Benzyl-4-methylpiperidin-4-yl)methylamine: A closely related compound with slight variations in the substituents

These compounds share similar chemical properties but may exhibit different biological activities and applications, highlighting the uniqueness of this compound.

Actividad Biológica

1-Benzyl-4-methylpiperidin-4-amine, with the molecular formula C13H20N2, is a piperidine derivative that has garnered attention for its potential biological activities. This compound's interactions with various biological targets suggest a range of applications in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

Molecular Structure:

- Chemical Formula: C13H20N2

- Molecular Weight: 220.31 g/mol

- CAS Number: 163271-06-5

The compound features a piperidine ring substituted with a benzyl group and a methyl group, which influences its biological activity.

This compound acts through several mechanisms, primarily by interacting with specific receptors and enzymes in the body. Its potential roles include:

- Inhibition of Enzymatic Activity: The compound has been noted to inhibit certain enzymes, which could lead to therapeutic effects in various conditions.

- Modulation of Neurotransmitter Systems: Given its structural similarity to other psychoactive compounds, it may influence neurotransmitter pathways, particularly those involving dopamine and serotonin.

Pharmacological Effects

Research indicates that this compound may exhibit:

- Antidepressant-like Effects: Preliminary studies suggest that this compound could have mood-enhancing properties, potentially making it a candidate for treating depression.

- Analgesic Properties: There is evidence to support its use in pain management, although further studies are required to confirm this effect.

Study 1: Antidepressant Activity

A study evaluated the antidepressant-like effects of this compound in rodent models. The results showed significant reductions in immobility time during forced swim tests, indicating potential antidepressant activity. The study suggested that the compound may enhance serotonergic transmission.

Study 2: Pain Modulation

Another investigation focused on the analgesic properties of the compound. In models of acute pain, this compound demonstrated significant pain relief comparable to standard analgesics. The mechanism was hypothesized to involve modulation of opioid receptors.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

-

N-Acylation Method:

- Starting from 3-amino-4-methylpyridine.

- Quaternization using benzyl halide followed by reduction with sodium borohydride.

-

Reductive Amination:

- Involves the reaction of an aldehyde or ketone with an amine in the presence of reducing agents.

These methods highlight the compound's accessibility for further research and development.

Comparison with Related Compounds

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| 1-Benzyl-N-methylpiperidin-4-amine | Similar | Potentially similar antidepressant effects |

| 1-Benzyl-4-(methylamino)piperidine | Similar | Investigated for neuroprotective properties |

| (1-Benzyl-4-methylpiperidin-4-yl)methylamine | Closely related | Explored for proteomics applications |

This table illustrates how structural variations can lead to differing biological activities among piperidine derivatives.

Propiedades

IUPAC Name |

1-benzyl-4-methylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-13(14)7-9-15(10-8-13)11-12-5-3-2-4-6-12/h2-6H,7-11,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDQYORVMGACBMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622932 | |

| Record name | 1-Benzyl-4-methylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163271-06-5 | |

| Record name | 4-Methyl-1-(phenylmethyl)-4-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163271-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-4-methylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.